Power Conversion Efficiency in Organic Photovoltaics
In a direct head-to-head comparison of bromochloronaphthalene positional isomers as solid additives in PM6:L8-BO organic solar cells, 3-bromo-1-chloronaphthalene (designated m-BrCN) achieved a power conversion efficiency of 17.39%, intermediate between the ortho-isomer (o-BrCN, 17.89%) and the para-isomer (p-BrCN, 18.18%) [1]. The meta-brominated additive demonstrates distinctly different morphological optimization behavior compared to its isomers, with the para-isomer's superior performance attributed to its smaller dipole moment enabling enhanced non-covalent interactions with both donor and acceptor components [1]. This positional effect underscores that 3-bromo-1-chloronaphthalene provides a unique balance of polarity and molecular packing characteristics distinct from alternative bromine substitution patterns.
| Evidence Dimension | Power conversion efficiency (PCE) in PM6:L8-BO organic solar cells |
|---|---|
| Target Compound Data | 17.39% |
| Comparator Or Baseline | o-BrCN (2-bromo-1-chloronaphthalene): 17.89%; p-BrCN (4-bromo-1-chloronaphthalene): 18.18% |
| Quantified Difference | m-BrCN yields 0.50% lower PCE than o-BrCN and 0.79% lower PCE than p-BrCN under identical device architecture conditions |
| Conditions | PM6:L8-BO active layer system; additive treatment with bromochloronaphthalene solid additives; device fabrication under identical protocols |
Why This Matters
The quantifiable efficiency difference among positional isomers confirms that 3-bromo-1-chloronaphthalene cannot be substituted with other bromochloronaphthalene isomers without altering device performance outcomes.
- [1] Liu, H., Bai, H., Zhou, Y., Li, P., Su, W., Liu, C., Liao, X., Song, B., Li, X., Bi, Z., Zhao, C., Liu, H., Lu, G., Du, H., Jiang, L., Liu, Y., Ma, R., Ma, W., & Fan, Q. (2025). Brominated isomerization engineering of 1-chloronaphthalene derived solid additives enables 19.68% efficiency organic solar cells. Materials Science and Engineering R: Reports, 162, 100879. View Source
